2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Overview
Description
. It is known for its distinctive aroma and is commonly used in the fragrance industry. This compound has a molecular formula of C14H24O2 and a molecular weight of 224.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of 3,7-dimethyl-6-octen-1-ol with 2-butenoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to separate the ester product from the reaction mixture and purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles such as halides or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various substituted esters or ethers.
Scientific Research Applications
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in plant defense mechanisms.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester is similar to other esters such as citronellyl acetate and geranyl acetate. it is unique in its chemical structure and aroma profile. While citronellyl acetate has a similar fragrance, it differs in its functional groups and reactivity. Geranyl acetate, on the other hand, has a different molecular structure and is used in different applications.
Comparison with Similar Compounds
Citronellyl acetate
Geranyl acetate
Linalyl acetate
Nerolidyl acetate
Properties
CAS No. |
68039-38-3 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl (E)-but-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,13H,6,9-11H2,1-4H3/b7-5+ |
InChI Key |
MYGZJMACIRJNPL-FNORWQNLSA-N |
SMILES |
CC=CC(=O)OCCC(C)CCC=C(C)C |
Isomeric SMILES |
C/C=C/C(=O)OCCC(C)CCC=C(C)C |
Canonical SMILES |
CC=CC(=O)OCCC(C)CCC=C(C)C |
Key on ui other cas no. |
68039-38-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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